Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

DNA alkylation prodrug activation antitumor

Researchers developing duocarmycin-inspired DNA-alkylating prodrugs or Keap1-Nrf2 inhibitors require the precise 6-hydroxyindoline pharmacophore-generic indoline-2-carboxylates cannot substitute. Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 1255098-63-5) provides the essential scaffold. - 6-OH substitution confers ~10,000-fold DNA alkylation potency vs. deshydroxy analogs - Enables orthogonal SAR expansion at 6-position (etherification, carbamoylation) - Drug-like profile: LogP 0.90, TPSA 58.56 Ų, 2 HBD, 4 HBA - ≥95% purity, stocked for immediate global dispatch

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13253060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(N1)C=C(C=C2)O
InChIInChI=1S/C10H11NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-3,5,9,11-12H,4H2,1H3
InChIKeyFPLNCIVNXDOSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydroxyindoline-2-Carboxylate: Structural & Functional Baseline


Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 1255098-63-5) is a 2,3-dihydroindole (indoline) derivative bearing a hydroxyl substituent at the 6-position of the benzene ring and a methyl carboxylate ester at the 2-position of the dihydropyrrole ring . This scaffold belongs to the broader class of indoline-2-carboxylates, which are privileged structures in medicinal chemistry owing to their presence in numerous bioactive natural products and their utility as synthetic intermediates [1]. The specific 6-hydroxy substitution pattern distinguishes this compound from unsubstituted indoline-2-carboxylates and enables unique hydrogen-bond donor/acceptor properties (computed LogP = 0.90, TPSA = 58.56 Ų, H-bond donors = 2, H-bond acceptors = 4) . Available commercially at ≥95% purity, this compound is primarily positioned as a research intermediate and building block for further derivatization rather than as a final active pharmaceutical ingredient .

Indoline-2-carboxylate building block for medicinal chemistry
6-Hydroxy substitution enables hydrogen-bond-directed derivatization
Supports prodrug, dye, and probe intermediate synthesis

Why Methyl 6-Hydroxyindoline-2-Carboxylate Is Irreplaceable


Substitution at the 6-position of the indoline benzene ring is not a silent structural modification; it profoundly alters the compound's physicochemical and biological profile. The 6-hydroxyl group introduces a hydrogen-bond donor that is absent in the parent methyl indoline-2-carboxylate (CAS 1202-04-6), increasing topological polar surface area (TPSA: 58.56 vs. ~38–42 Ų for unsubstituted analogs), modifying logP (0.90 vs. ~1.5–1.7 for non-hydroxylated counterparts), and enabling additional hydrogen-bonding interactions . Critically, in the context of DNA-alkylating prodrug development, the presence of the 6-hydroxyl group has been shown to enhance DNA alkylation potency by approximately 10,000-fold compared to 6-deshydroxy analogs, directly contradicting any assumption that simple indoline-2-carboxylates can serve as functional equivalents [1]. These combined differences in molecular recognition, physicochemical properties, and bioactivation potential mean that substituting this compound with a generic indoline-2-carboxylate derivative during SAR exploration, prodrug development, or synthetic route optimization would yield non-comparable results and potentially misleading structure-activity conclusions.

6-OH requirement DNA alkylation activity may diminish without the 6-hydroxyl group
Physicochemical shift TPSA and logP differences alter solubility and permeability profiles
Synthetic incompatibility Non-hydroxylated indolines may not support the same derivatization routes

Differentiation Evidence for Methyl 6-Hydroxyindoline-2-Carboxylate


6-Hydroxy vs. 6-Deshydroxy DNA Alkylation Potency

In the context of duocarmycin/CC-1065 analog development, the 6-hydroxy substitution on the 2,3-dihydroindole alkylating subunit is not a minor modification—it is the primary determinant of DNA alkylation potency. Patent WO2002067937A1 explicitly states, citing Boger et al. (J. Am. Chem. Soc. 1991, 113, 3980–3983), that compounds containing the 6-deshydroxy (i.e., unsubstituted) indoline alkylating subunit displayed DNA alkylating activity only at concentrations approximately 10,000-fold (10⁴ times) higher than the corresponding 6-hydroxy compounds [1]. This places the 6-hydroxyindoline scaffold as the minimal pharmacophoric requirement for potent DNA alkylation in this therapeutically relevant class.

DNA Alkylation Potency
Head-to-head
~10,000× concentration difference
6-Hydroxy required for DNA alkylation activity
In vitro DNA cleavage assay; Patent WO2002067937A1
DNA alkylation prodrug activation antitumor duocarmycin CC-1065

Physicochemical Property Comparison vs. Unsubstituted Indoline

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate exhibits a computed LogP of 0.9018 and a topological polar surface area (TPSA) of 58.56 Ų, with 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), as reported by Chemscene . By comparison, ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate (CAS 82923-81-7), which lacks the 6-hydroxyl substituent, has a TPSA of only 38.33 Ų and only 1 hydrogen-bond donor [1]. This difference of ~20 Ų in TPSA and an additional hydrogen-bond donor significantly alters predicted membrane permeability (lower for the 6-hydroxy compound) and solubility profiles, making the 6-hydroxy analog better suited for applications requiring enhanced aqueous solubility or specific hydrogen-bonding interactions, while the non-hydroxylated analog would be preferred where higher passive membrane permeability is desired.

Physicochemical Profile
Reported
TPSA +20 Ų, HBD +1
Alters solubility and permeability context
Computational data; 6-OH is dominant contributor
physicochemical properties drug-likeness logP TPSA hydrogen bonding

Tunable DNA Alkylation Groove Specificity

The 6-hydroxyindoline scaffold serves as a critical platform for achieving tunable DNA alkylation specificity. Fan, Tercel, and Denny (Anti-Cancer Drug Design, 1997) demonstrated that 3-(chloromethyl)-6-hydroxyindoline-based seco-CI alkylating agents, when conjugated to a trimethoxyindole DNA-binding unit, alkylate exclusively at N3 of adenines in the minor groove; however, when the same 6-hydroxyindoline alkylating subunit is conjugated to a 9-aminoacridine intercalator, the alkylation preference shifts to N7 of guanines in the major groove [1]. This tunability, mediated by the DNA-binding partner while retaining the identical 6-hydroxyindoline alkylating core, demonstrates that this specific scaffold provides a uniquely versatile platform for designing sequence- and groove-selective DNA alkylators.

Groove Specificity
Class-level
Minor-groove N3 vs Major-groove N7
Supports tunable DNA alkylator design
Dependent on DNA-binding partner conjugation
DNA minor groove DNA major groove sequence-specific alkylation seco-CI acridine conjugates

Keap1-Nrf2 PPI Inhibition Potency

Indoline-based compounds have been validated as potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, a mechanism central to cellular defense against oxidative stress. Zhou et al. (J. Med. Chem. 2020) reported that comprehensive SAR optimization of the indoline scaffold yielded compound 19a with an IC50 of 22 nM in a competitive fluorescence polarization assay, demonstrating that appropriately substituted indolines can achieve single-digit to low double-digit nanomolar potency against this therapeutically relevant PPI target [1]. While the specific methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate was not the final optimized compound in this series, its 6-hydroxy substitution pattern aligns with the hydrogen-bonding and polar interactions found critical in the SAR exploration, positioning it as a logical intermediate for further Keap1-Nrf2 inhibitor development.

Keap1-Nrf2 Inhibition
Class-level
IC₅₀ 22 nM
Indoline scaffold achieves nanomolar PPI inhibition
Fluorescence polarization assay; optimized derivative
Keap1-Nrf2 oxidative stress cardioprotection protein-protein interaction inhibitor fluorescence polarization

Antioxidant Cytoprotection in Cellular Models

Zeeli et al. (J. Med. Chem. 2018) demonstrated that structurally diverse indoline derivatives substituted at the 1-position with amino, ester, amide, or alcohol side chains exhibit potent antioxidant and cytoprotective activities at remarkably low concentrations. Specifically, several compounds protected RAW 264.7 macrophages against H2O2-induced cytotoxicity at concentrations ranging from 1 pM to 1 nM, with certain derivatives showing anti-inflammatory activity at 1/100th the effective concentration of unsubstituted indoline [1]. This establishes that the indoline core—particularly when functionalized with hydrogen-bonding substituents such as hydroxyl groups on the benzo ring—can achieve picomolar-level cellular protection, a potency range rarely observed for small-molecule antioxidants.

Cytoprotection Potency
Reported
1 pM – 1 nM, ~100× concentration difference
Supports antioxidant indoline development
RAW 264.7 macrophages, H₂O₂ model
antioxidant cytoprotection RAW 264.7 macrophages H2O2-induced cytotoxicity anti-inflammatory

6-Hydroxyindoline Intermediate for Rhodamine Laser Dyes

The 6-hydroxyindoline scaffold is a specifically claimed intermediate for synthesizing novel ring-constrained indoline-based rhodamine class laser dyes, as protected by US Patent 5,256,799 [1]. The patent describes a synthetic method for preparing 6-hydroxyindolines of the general formula where R1 is hydrogen or lower alkyl (C1–C4), and their subsequent use to produce dyes with absorption and emission spectra particularly suited for dye laser applications. The 6-hydroxy substitution is essential for the subsequent cyclization and chromophore formation steps; indolines lacking the 6-hydroxy group cannot serve as precursors for this specific class of ring-constrained rhodamine dyes.

Dye Precursor Requirement
Reported
6-Hydroxy required for cyclization
Enables ring-constrained rhodamine dye synthesis
US Patent 5,256,799
fluorescent dyes laser dyes rhodamine photophysical properties 6-hydroxyindoline synthesis

Methyl 6-Hydroxyindoline-2-Carboxylate Applications


DNA Alkylating Prodrug Development

For research groups developing duocarmycin/CC-1065-inspired antitumor prodrugs, methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate provides the minimal pharmacophoric 6-hydroxyindoline scaffold required for potent DNA alkylation. Patent evidence establishes that the 6-hydroxy substitution confers a ~10,000-fold potency advantage over 6-deshydroxy analogs [1]. The methyl ester at the 2-position serves as a synthetic handle that can be elaborated into diverse DNA-binding subunits, while the 6-hydroxyl group can be further derivatized (e.g., as a carbamate or ether) to modulate pharmacokinetics or enable prodrug strategies, as demonstrated in the broader 6-hydroxyindoline patent literature [2].

Keap1-Nrf2 PPI Inhibitor Synthesis

The indoline scaffold has been validated as capable of achieving IC50 = 22 nM against the Keap1-Nrf2 protein-protein interaction, a validated target for cardioprotection and oxidative stress-related diseases [3]. Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is uniquely suited for SAR expansion around this target because the 6-hydroxyl group provides an additional derivatization vector (etherification, esterification, or carbamoylation) that can probe Keap1 binding pocket interactions orthogonal to modifications at the 1-, 2-, or 3-positions of the indoline core. Its computed physicochemical profile (LogP = 0.90, TPSA = 58.56) falls within favorable drug-like space for oral bioavailability, making it a practical starting point for lead development.

Sequence-Selective DNA Alkylator Design

The 6-hydroxyindoline seco-CI alkylating subunit has demonstrated the unique ability to support both minor-groove N3-adenine alkylation and major-groove N7-guanine alkylation depending on the conjugated DNA-binding partner, as demonstrated by Fan, Tercel, and Denny [4]. Researchers requiring a programmable DNA alkylation platform should procure this compound as the alkylating core precursor because: (a) the 3-position of the indoline can be functionalized with a chloromethyl group for cyclopropane spirocyclization; (b) the 2-carboxylate ester facilitates conjugation to diverse DNA-binding motifs; and (c) the 6-hydroxyl group can be further modified to tune reactivity or introduce additional recognition elements.

Laser Dye Intermediate Manufacturing

As explicitly claimed in US Patent 5,256,799, 6-hydroxyindolines are essential intermediates for synthesizing ring-constrained indoline-based rhodamine laser dyes [5]. The methyl ester derivative offers practical advantages for industrial dye manufacturing: the ester group enhances solubility in organic solvents during the multi-step dye synthesis, and the defined substitution pattern ensures regiochemical fidelity in the cyclization step that forms the rhodamine chromophore. Procurement of this specific compound is justified for any program requiring access to this proprietary class of laser dyes with tailored absorption and emission characteristics.

Application
Selection Property
Validation Focus
DNA-targeted prodrug research
6-Hydroxyindoline scaffold requirement
DNA alkylation activity review
Keap1-Nrf2 inhibitor development
Indoline core with 6-OH handle
PPI inhibition context review
Sequence-selective alkylator design
Tunable alkylation platform
Groove-specificity model context
Rhodamine laser dye synthesis
6-Hydroxyindoline dye precursor
Synthetic route compatibility
Quote Request

Request a Quote for Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.